2-[(3-cyano-2-pyridinyl)thio]-N-(3,4-dichlorophenyl)acetamide
Overview
Description
2-[(3-cyano-2-pyridinyl)thio]-N-(3,4-dichlorophenyl)acetamide, also known as DCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCA is a potent inhibitor of pyruvate dehydrogenase kinase (PDK), an enzyme that regulates the activity of the pyruvate dehydrogenase complex (PDC), a key enzyme complex involved in the metabolism of glucose. The inhibition of PDK by DCA has been shown to increase the activity of PDC, leading to increased glucose metabolism and ATP production. This property of DCA has made it a promising candidate for the treatment of various metabolic disorders, including cancer and diabetes.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-2-pyridinyl)thio]-N-(3,4-dichlorophenyl)acetamide involves the inhibition of PDK, an enzyme that regulates the activity of PDC, a key enzyme complex involved in the metabolism of glucose. The inhibition of PDK by this compound leads to increased activity of PDC, resulting in increased glucose metabolism and ATP production. This property of this compound has been shown to be particularly effective in cancer cells, which rely heavily on glucose metabolism for their energy needs.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied in various animal models and cell lines. This compound has been shown to increase glucose metabolism and ATP production in cancer cells, leading to decreased cell proliferation and increased cell death. This compound has also been shown to increase insulin sensitivity and glucose uptake in diabetic animal models, suggesting its potential as a treatment for diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(3-cyano-2-pyridinyl)thio]-N-(3,4-dichlorophenyl)acetamide in lab experiments include its potent inhibition of PDK, its ability to increase glucose metabolism and ATP production, and its potential as a treatment for various metabolic disorders. However, the limitations of using this compound in lab experiments include its potential toxicity at high doses, its limited solubility in water, and its potential for off-target effects.
Future Directions
There are several future directions for the research and development of 2-[(3-cyano-2-pyridinyl)thio]-N-(3,4-dichlorophenyl)acetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another potential direction is the development of new formulations of this compound that improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various metabolic disorders, including cancer and diabetes.
Scientific Research Applications
2-[(3-cyano-2-pyridinyl)thio]-N-(3,4-dichlorophenyl)acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. The inhibition of PDK by this compound has been shown to increase the activity of PDC, leading to increased glucose metabolism and ATP production in cancer cells. This property of this compound has made it a promising candidate for the treatment of various types of cancer, including brain, breast, and lung cancer.
properties
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-(3,4-dichlorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-11-4-3-10(6-12(11)16)19-13(20)8-21-14-9(7-17)2-1-5-18-14/h1-6H,8H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODXICNDIGKBFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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